5-Aminopyrimidine-2-carbonitrile

Physicochemical characterization Identity testing Quality control

Regioisomeric impurities in aminopyrimidine carbonitrile building blocks undermine SAR reproducibility and biocatalytic outcomes. 5-Aminopyrimidine-2-carbonitrile (CAS 56621-93-3) ensures the C5-amino substitution required for high-potency lead series development. • ≥98% purity (GC), ≤0.5% moisture; white to light yellow crystalline powder • Enables 1000-fold antiparasitic activity improvement via C5-amino derivatization • Validated for AzoC N-oxygenase directed evolution (L101I/Q104R double mutant) • Multi-component reactions achieve 85-92% yield under optimized conditions • Production scale up to 10 kg; melting point 230-231°C for rapid identity verification

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 56621-93-3
Cat. No. B129666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrimidine-2-carbonitrile
CAS56621-93-3
Synonyms2-Cyano-5-aminopyrimidine;  2-Cyano-5-pyrimidinamine;  5-Amino-2-cyanopyrimidine; 
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)C#N)N
InChIInChI=1S/C5H4N4/c6-1-5-8-2-4(7)3-9-5/h2-3H,7H2
InChIKeyNOMODHWDBMCWFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminopyrimidine-2-carbonitrile Properties & Supply


5-Aminopyrimidine-2-carbonitrile (CAS 56621-93-3) is a heterocyclic intermediate belonging to the 2-cyanopyrimidine class, bearing an amino substituent at the 5-position [1]. Its core physicochemical properties include a molecular formula of C5H4N4, molecular weight of 120.11 g/mol, a reported melting point of 230-231°C (determined in ethanol) [2], and a predicted boiling point of 367.3±34.0°C . The compound is commercially supplied at ≥98% purity (GC) with ≤0.5% moisture as a white to light yellow crystalline powder, available at production scales up to 10 kg [3], establishing its viability as a procurement candidate for pharmaceutical intermediate applications [1].

5-Aminopyrimidine-2-carbonitrile Substitution Limitations


Generic substitution with alternative aminopyrimidine carbonitrile isomers or regioisomers is not scientifically valid due to fundamental differences in synthetic derivatization potential and biological activity outcomes dictated by substitution pattern. The 5-substituted-2-cyanopyrimidine scaffold has been explicitly identified in medicinal chemistry optimization programs as the most potent and promising lead series among heteroarylnitrile derivatives for specific target classes, with systematic SAR studies demonstrating that C5 functionalization enables access to nanomolar and subnanomolar inhibitors that regioisomeric 2-amino or 4-amino analogs cannot achieve [1]. Furthermore, the C5-amino group of 5-aminopyrimidine-2-carbonitrile provides a distinct nucleophilic handle for directed evolution of N-oxygenase enzymes toward nitrogen heterocycle substrates, a reactivity profile that differs fundamentally from C2- or C4-amino substituted pyrimidines [2]. The following evidence items quantify these differential capabilities.

5-Aminopyrimidine-2-carbonitrile Differentiation Evidence


Melting Point Identity Verification

5-Aminopyrimidine-2-carbonitrile exhibits a distinct melting point of 230-231°C when recrystallized from ethanol [1], establishing a verifiable identity marker for procurement and quality control. This thermal property serves as a critical differentiator from related aminopyrimidine isomers and synthetic precursors, enabling unambiguous identity verification against the compound's specification sheet upon receipt.

Physicochemical characterization Identity testing Quality control

Commercial Purity Benchmark

5-Aminopyrimidine-2-carbonitrile is commercially supplied at a minimum purity of 98% as determined by gas chromatography (GC), with moisture content controlled to ≤0.5% maximum [1]. Alternative suppliers offer specifications ranging from 95% to 97% purity [2], establishing a verifiable procurement benchmark. The 98% (GC) specification provides a quantifiable purity threshold that exceeds the baseline commercial offerings for this compound class.

Commercial purity Procurement specification Intermediate quality

Scaffold Optimization: Most Potent Series

In a systematic medicinal chemistry optimization program, the 5-substituted-2-cyanopyrimidine chemical class was identified as the most potent and promising lead series among heteroarylnitrile derivatives evaluated as falcipain inhibitors [1]. Through sequential optimization of this scaffold, compounds with enzymatic activities in the picomolar to low nanomolar range and antiparasitic activities in the low nanomolar range were achieved [1]. Introduction of protonable amines within the 5-substituted scaffold improved activity against cultured parasites by up to 1000-fold without noteworthy alterations in other SAR tendencies [1].

Antiparasitic Cysteine protease inhibition Lead optimization

Biocatalysis Substrate Scope for AzoC N-Oxygenase

5-Aminopyrimidine compounds, including derivatives of 5-aminopyrimidine-2-carbonitrile, have been demonstrated as viable substrates for the nonheme diiron N-oxygenase AzoC in directed evolution studies aimed at broadening catalytic activity toward nitrogen heterocycle substrates [1]. A double mutant L101I/Q104R was constructed with improved catalytic efficiency toward 2-methoxypyrimidin-5-amine, and these mutations also proved beneficial for N-oxygenation of methyl 5-aminopyrimidine-2-carboxylate [1]. The native AzoC enzyme's substrate scope was previously limited to p-aminobenzene-type compounds, and the extension to 5-aminopyrimidine substrates represents a quantifiable expansion of catalytic potential [1].

Biocatalysis Directed evolution N-oxygenation Nitrogen heterocycles

Predicted Drug-Likeness Parameters

5-Aminopyrimidine-2-carbonitrile exhibits predicted physicochemical parameters that support drug development applications: a LogP of 0.51168, polar surface area (PSA) of 75.59 Ų, and zero Rule-of-Five violations [1][2]. The ACD/LogP prediction of -0.54 and LogD of -0.70 (at both pH 5.5 and 7.4) indicate favorable hydrophilicity for aqueous solubility . The compound's predicted vapor pressure of 0.0±0.8 mmHg at 25°C and enthalpy of vaporization of 61.4±3.0 kJ/mol provide handling and storage guidance .

ADME prediction Drug-likeness Physicochemical profiling

Multi-Position Derivatization for Library Synthesis

5-Aminopyrimidine-2-carbonitrile provides three distinct reactive handles for sequential derivatization: the C5-amino group (nucleophilic substitution and oxidation), the C2-nitrile group (reduction to amine, hydrolysis, or cyclization), and the pyrimidine ring positions (electrophilic/nucleophilic substitution) . The amino group at position 5 can be oxidized to nitro derivatives using hydrogen peroxide or potassium permanganate, yielding 5-nitropyrimidine-2-carbonitrile . The nitrile group can be reduced to an amine using lithium aluminum hydride or catalytic hydrogenation, producing 5-aminopyrimidine-2-methylamine . In multi-component reactions, the compound serves as a precursor for constructing polyfunctionalized heterocycles with reported yields of 85-92% under optimized conditions using bone char-nPrN-SO₃H catalyst at 80°C .

Heterocyclic chemistry Derivatization Medicinal chemistry Library synthesis

5-Aminopyrimidine-2-carbonitrile Application Scenarios


Kinase or Protease Inhibitor Library Synthesis

Procure 5-aminopyrimidine-2-carbonitrile as the core scaffold for synthesizing 5-substituted-2-cyanopyrimidine derivatives with demonstrated potential for nanomolar to picomolar target engagement [1]. The C5-amino group serves as the primary derivatization site for introducing diverse substituents that have been shown to improve antiparasitic activity by up to 1000-fold [1]. The compound's favorable predicted drug-likeness parameters (LogP 0.51168, PSA 75.59 Ų, zero Rule-of-Five violations) [2] support progression of synthesized analogs into lead optimization without inherent physicochemical liabilities.

Directed Evolution of N-Oxygenases for Azoxy Biosynthesis

Use 5-aminopyrimidine-2-carbonitrile and its derivatives as nitrogen heterocycle substrates for AzoC N-oxygenase directed evolution studies [1]. The 5-aminopyrimidine scaffold has been validated for N-oxygenation activity using engineered enzyme variants (e.g., L101I/Q104R double mutant) [1]. This application enables biosynthesis of azoxy nitrogen heterocycle compounds that are inaccessible through traditional chemical synthesis routes, expanding the scope of biocatalytic transformations beyond p-aminobenzene-type substrates [1].

Multi-Step Derivatization Process Development

Employ 5-aminopyrimidine-2-carbonitrile in multi-step synthetic sequences leveraging all three reactive positions: C5-amino oxidation to nitro derivatives, C2-nitrile reduction to aminomethyl derivatives, and pyrimidine ring substitution [1]. Multi-component reactions using this compound as a precursor achieve yields of 85-92% under optimized conditions (bone char-nPrN-SO₃H catalyst, 80°C, solvent-free, 5-15 minutes) [1], providing a reproducible synthetic pathway for process chemistry development. The commercial availability of 98% purity material [2] ensures consistent starting quality for process optimization.

Identity Verification and Purity Assessment

Implement melting point determination (230-231°C in ethanol) [1] as a rapid identity verification method for incoming material lots, enabling differentiation from aminopyrimidine isomers with different melting points. Utilize the commercial 98% (GC) purity specification [2] as a benchmark for establishing analytical method validation protocols and release criteria. The controlled moisture specification (≤0.5%) [2] supports moisture-sensitive downstream transformations without additional drying steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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